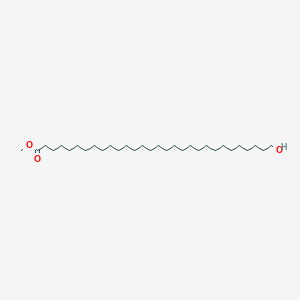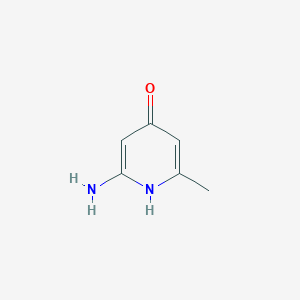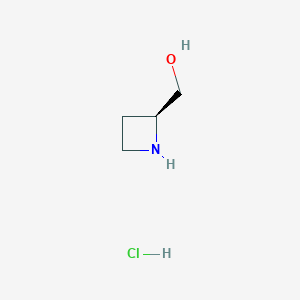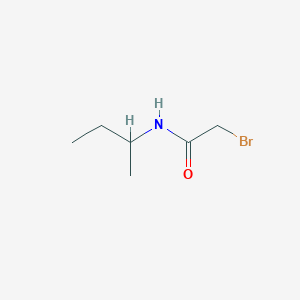
Thiol-PEG8-alcohol
Descripción general
Descripción
Thiol-PEG8-alcohol is a polyethylene glycol (PEG)-based compound with a thiol group at one end and an alcohol group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound is known for its high solubility in DMSO and its stability under various storage conditions.
Mecanismo De Acción
Target of Action
Thiol-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This compound, as a linker, connects these two ends, facilitating the formation of a ternary complex . This complex enables the ubiquitin-proteasome system to selectively degrade the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, the ubiquitin-proteasome system, which is responsible for protein turnover in cells, is exploited by PROTACs . The formation of the ternary complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This can affect various downstream effects depending on the function of the target protein.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs . The characteristics of the linker can significantly impact the therapeutic index efficacy and pharmacokinetics of the drugs .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound enables the ubiquitin-proteasome system to recognize and degrade the target protein . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the thiol group, which is known to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the stability and efficacy of this compound may be affected by factors such as temperature and the presence of other reactive species in the environment .
Safety and Hazards
Direcciones Futuras
Thiol-mediated chemoselective strategies are being explored for crosslinking natural and synthetic macromolecules to form injectable hydrogels for applications in drug delivery and cell encapsulation . Furthermore, Thiol-PEG8-alcohol, as a PEG-based PROTAC linker, is expected to continue playing a significant role in the development of PROTACs .
Análisis Bioquímico
Biochemical Properties
Thiol-PEG8-alcohol plays a significant role in the formation of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with depend on the specific PROTAC being synthesized. The nature of these interactions typically involves the formation of covalent bonds, with this compound serving as a bridge between the target protein and the E3 ubiquitin ligase .
Cellular Effects
The effects of this compound on cells are primarily seen through its role in PROTACs. By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs. It forms a bridge between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiol-PEG8-alcohol can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. One common method involves the reaction of PEG with thiol-containing compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored to maintain product quality. The process includes steps such as purification and quality assurance to ensure that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Thiol-PEG8-alcohol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides are often used as substrates in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol groups
Substitution: Thioethers
Aplicaciones Científicas De Investigación
Thiol-PEG8-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of specialized polymers and materials.
Comparación Con Compuestos Similares
Similar Compounds
Thiol-PEG4-alcohol: A shorter PEG chain with similar functional groups.
Thiol-PEG12-alcohol: A longer PEG chain with similar functional groups.
Thiol-PEG8-acid: Similar PEG chain length but with a carboxylic acid group instead of an alcohol.
Uniqueness
Thiol-PEG8-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and flexibility .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h17,25H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUEOBRQFJQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822592 | |
| Record name | 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791620-96-7 | |
| Record name | 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




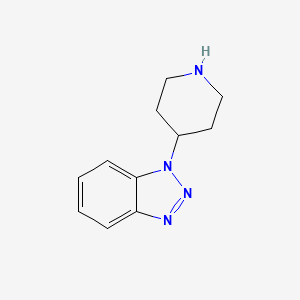


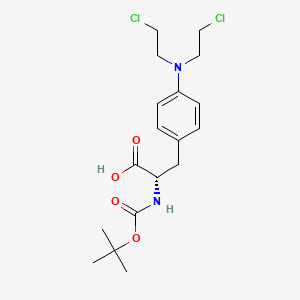

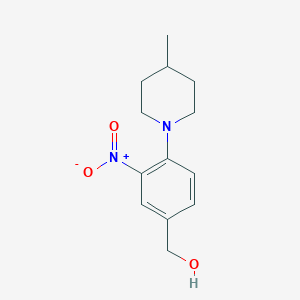
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3155085.png)
